molecular formula C15H11NO2 B132705 7-Benzoylindolin-2-one CAS No. 51135-38-7

7-Benzoylindolin-2-one

Cat. No.: B132705
CAS No.: 51135-38-7
M. Wt: 237.25 g/mol
InChI Key: APGQYYFHBPQPTL-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 7-Benzoylindolin-2-one indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 7-Benzoylindolin-2-one are not provided, research on indolin-2-one derivatives has shown promise in the development of new anti-inflammatory agents . Additionally, indolin-2-one derivatives have shown potent anticancer activities, suggesting potential for further development in this area .

Mechanism of Action

Target of Action

7-Benzoylindolin-2-one and its derivatives have been designed as acetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a primary target in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with AChE, inhibiting its activity and thereby increasing the concentration of acetylcholine in the brain . This can help alleviate the symptoms of Alzheimer’s disease, which is characterized by a decrease in the level of acetylcholine .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, the compound can enhance cholinergic transmission .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can help improve cognitive function in Alzheimer’s disease patients . Additionally, some indolin-2-one derivatives have shown potent cytotoxicity against various human cancer cell lines, suggesting potential anticancer applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with AChE . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and light exposure .

Biochemical Analysis

Biochemical Properties

7-Benzoylindolin-2-one has been found to interact with various enzymes and proteins. For instance, it has been designed as an acetylcholine esterase (AChE) inhibitor, based on the structural feature of donepezil, a known AChE inhibitor . This suggests that this compound may play a role in biochemical reactions involving the neurotransmitter acetylcholine.

Cellular Effects

In terms of cellular effects, this compound has shown potential in influencing cell function. It has been found to exhibit strong cytotoxicity against human cancer cell lines, including SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism in a way that inhibits cancer cell growth.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. As an AChE inhibitor, it likely exerts its effects through binding interactions with the AChE enzyme, leading to inhibition of the enzyme’s activity . This could result in changes in gene expression related to acetylcholine metabolism.

Temporal Effects in Laboratory Settings

Given its potent cytotoxic effects, it is plausible that it may have long-term effects on cellular function, potentially leading to cell death

Metabolic Pathways

Given its role as an AChE inhibitor, it may be involved in the metabolic pathways related to acetylcholine metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Benzoylindolin-2-one can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 7-Benzoylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Comparison with Similar Compounds

  • Nepafenac
  • Indolin-2-one derivatives with various substituents

Properties

IUPAC Name

7-benzoyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQYYFHBPQPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199163
Record name 7-Benzoyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51135-38-7
Record name 7-Benzoyl-2-oxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051135387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzoyl-2-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzoyl-1,3-dihydro-2H-indol-2-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-BENZOYLOXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RH7SVV8KQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The process as defined in claim 7 wherein 7-benzoyl-3-chloro-indole is hydrolyzed with phosphoric acid in a solvent at reflux temperature to produce 7-benzoylindolin-2-one.
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Synthesis routes and methods II

Procedure details

The hydrolysis of an indolin-2-one (II) is carried out in dilute aqueous base as, for example, 3N sodium hydroxide solution, for a period of from about 0.5 hour to about 1.0 hour. The hydrolysis may be run in an inert atmosphere using nitrogen. The hydrolysis mixture may be filtered to remove base-insoluble materials and the pH of the basic solution is adjusted to pH 6-pH 7 by the addition of a weak organic acid such as glacial acetic acid or a dilute mineral acid such as hydrochloric acid. When (I) is a 2-amino-5-benzoylphenylacetic acid or a 2-amino-6-benzoylphenylacetic acid the product can be readily recrystallized from a suitable solvent. When (I) is a 2-amino-3-benzoylphenylacetic acid, recrystallization may result in partial cyclization to the precursor 7-benzoylindolin-2-one (II). Therefore, in the preparation of a 2-amino-3-benzoylphenylacetic acid (I) theproduct is preferably not recrystallized and is isolated by careful acidification of the filtered basic hydrolysis mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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